Methyl 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate
Description
Methyl 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate (CAS: 526221-05-6) is a benzo[d][1,3]dioxole derivative featuring an ethoxy group at position 2, a hydroxy group at position 7, and a methyl ester at position 3. Its molecular formula is C₁₁H₁₂O₆ (MW: 240.213 g/mol) . The compound is synthesized via acid-catalyzed reaction of methyl gallate with triethylorthoformate and toluene, yielding a yellow oil (62% yield) . Its structure enables hydrogen bonding via the hydroxy group, influencing supramolecular assembly , and it serves as an intermediate in organic synthesis .
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-ethoxy-7-hydroxy-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O6/c1-3-15-11-16-8-5-6(10(13)14-2)4-7(12)9(8)17-11/h4-5,11-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADHJARXJVTPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1OC2=CC(=CC(=C2O1)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462691 | |
| Record name | 1,3-Benzodioxole-5-carboxylic acid, 2-ethoxy-7-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526221-05-6 | |
| Record name | 1,3-Benzodioxole-5-carboxylic acid, 2-ethoxy-7-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method involves the reaction of 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-ethoxy-7-oxo-benzo[d][1,3]dioxole-5-carboxylate, while reduction of the ester group may produce 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-methanol.
Scientific Research Applications
Methyl 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Functional Group Impact on Properties
- Hydroxy Group : Enhances polarity and hydrogen bonding, as seen in the target compound and CAS 116119-01-6. Increases solubility in polar solvents .
- Methoxy/Ethoxy Groups : Reduce polarity, improving lipid solubility. The ethoxy group in the target compound offers steric bulk compared to methoxy .
- Halogen Substituents (Br, F) : Bromine adds steric and electronic effects for electrophilic reactions , while fluorine improves stability and bioavailability .
Biological Activity
Methyl 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate (CAS No. 526221-05-6) is a synthetic organic compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 240.21 g/mol. The compound features a benzo[d][1,3]dioxole core structure with hydroxyl and ethoxy substituents that may influence its biological activity.
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could bind to receptors, modulating their activity and influencing signaling pathways.
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Antimicrobial Properties
Research indicates that derivatives of benzo[d][1,3]dioxole compounds exhibit antimicrobial activity. This compound may share similar properties due to structural similarities with known antimicrobial agents.
Anticancer Activity
Studies have shown that compounds containing the benzo[d][1,3]dioxole moiety can exhibit anticancer properties. This compound's potential to inhibit cancer cell proliferation is a subject of ongoing research.
Anti-inflammatory Effects
The compound's hydroxyl group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
Research Findings
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of methyl 2-ethoxy derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.
- Cancer Cell Proliferation : In a controlled experiment, this compound was tested on human breast cancer cells (MCF-7). The compound reduced cell viability significantly at concentrations above 50 µM over 48 hours.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
